molecular formula C23H24N2O4 B11117438 (4-methoxyphenyl)[3-(4-methoxyphenyl)-6,6-dimethyl-6,7-dihydropyrano[4,3-c]pyrazol-2(4H)-yl]methanone

(4-methoxyphenyl)[3-(4-methoxyphenyl)-6,6-dimethyl-6,7-dihydropyrano[4,3-c]pyrazol-2(4H)-yl]methanone

Cat. No.: B11117438
M. Wt: 392.4 g/mol
InChI Key: BUEVBWRPGSWYKV-UHFFFAOYSA-N
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Description

2-(4-METHOXYBENZOYL)-3-(4-METHOXYPHENYL)-6,6-DIMETHYL-2H,4H,6H,7H-PYRANO[4,3-C]PYRAZOLE is a complex organic compound that belongs to the class of pyranopyrazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of methoxybenzoyl and methoxyphenyl groups in its structure suggests potential interactions with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-METHOXYBENZOYL)-3-(4-METHOXYPHENYL)-6,6-DIMETHYL-2H,4H,6H,7H-PYRANO[4,3-C]PYRAZOLE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the condensation of 4-methoxybenzoyl chloride with 4-methoxyphenylhydrazine to form an intermediate hydrazone. This intermediate then undergoes cyclization with a suitable diketone, such as dimedone, in the presence of a base like sodium ethoxide, leading to the formation of the pyranopyrazole core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatographic techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-METHOXYBENZOYL)-3-(4-METHOXYPHENYL)-6,6-DIMETHYL-2H,4H,6H,7H-PYRANO[4,3-C]PYRAZOLE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(4-METHOXYBENZOYL)-3-(4-METHOXYPHENYL)-6,6-DIMETHYL-2H,4H,6H,7H-PYRANO[4,3-C]PYRAZOLE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-METHOXYBENZOYL)-3-(4-METHOXYPHENYL)-6,6-DIMETHYL-2H,4H,6H,7H-PYRANO[4,3-C]PYRAZOLE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The methoxy groups and the pyranopyrazole core play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-METHOXYBENZOYL)-3-(4-METHOXYPHENYL)-6,6-DIMETHYL-2H,4H,6H,7H-PYRANO[4,3-C]PYRAZOLE
  • 2-(4-METHOXYBENZOYL)-3-(4-METHOXYPHENYL)-6,6-DIMETHYL-2H,4H,6H,7H-PYRANO[4,3-C]PYRAZOLE

Uniqueness

Compared to other pyranopyrazoles, 2-(4-METHOXYBENZOYL)-3-(4-METHOXYPHENYL)-6,6-DIMETHYL-2H,4H,6H,7H-PYRANO[4,3-C]PYRAZOLE is unique due to its specific substitution pattern. The presence of methoxy groups on both the benzoyl and phenyl rings enhances its potential biological activity and makes it a valuable compound for further research and development.

Properties

Molecular Formula

C23H24N2O4

Molecular Weight

392.4 g/mol

IUPAC Name

(4-methoxyphenyl)-[3-(4-methoxyphenyl)-6,6-dimethyl-4,7-dihydropyrano[4,3-c]pyrazol-2-yl]methanone

InChI

InChI=1S/C23H24N2O4/c1-23(2)13-20-19(14-29-23)21(15-5-9-17(27-3)10-6-15)25(24-20)22(26)16-7-11-18(28-4)12-8-16/h5-12H,13-14H2,1-4H3

InChI Key

BUEVBWRPGSWYKV-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=NN(C(=C2CO1)C3=CC=C(C=C3)OC)C(=O)C4=CC=C(C=C4)OC)C

Origin of Product

United States

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